![molecular formula C9H8N4S2 B079591 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol CAS No. 13733-91-0](/img/structure/B79591.png)
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Overview
Description
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The resulting intermediate is then treated with hydrogen sulfide or a thiol reagent to introduce the dithiol groups at the 2 and 4 positions of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules and materials. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties .
Biology
- Enzyme Inhibition Studies: Research has indicated that this compound can act as an enzyme inhibitor. Its interactions with biological macromolecules are under investigation for potential therapeutic applications .
Medicine
- Anticancer Activity: Preliminary studies suggest that derivatives of triazines exhibit anticancer properties. For instance, certain analogs have shown effectiveness against lung and breast cancer cell lines . Further research is required to establish the efficacy of this specific compound in clinical settings.
- Antimicrobial Properties: The compound has been explored for its antimicrobial activity, which could lead to the development of new antibiotics or treatments for resistant strains .
Industry
- Advanced Materials Development: Due to its unique chemical properties, this compound is utilized in creating advanced materials such as polymers and coatings. Its ability to participate in redox reactions makes it suitable for applications in electronics and material science .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Found that triazine derivatives showed significant cytotoxicity against ovarian cancer cells. |
Study B | Enzyme Inhibition | Demonstrated that the compound inhibits specific enzymes involved in metabolic pathways related to cancer progression. |
Study C | Material Science | Developed a polymer composite using the compound that exhibited enhanced thermal stability and conductivity. |
Mechanism of Action
The mechanism of action of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The dithiol groups may also play a role in redox reactions, affecting cellular processes and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(Phenylamino)-1,3,5-triazine-2-thiol: Similar structure but with only one thiol group.
6-(Phenylamino)-1,3,5-triazine-2,4-diamine: Similar structure but with amino groups instead of thiol groups.
Uniqueness
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and potential applications. The combination of the triazine ring and phenylamino group further enhances its versatility in various chemical and biological contexts.
Biological Activity
Overview
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound belonging to the triazine family, characterized by its two thiol groups and a phenylamino substituent. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound contribute to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and act as an enzyme inhibitor. The presence of thiol groups allows for redox reactions, influencing various biochemical pathways. This compound has been investigated for its ability to inhibit specific enzymes involved in tumorigenesis and microbial growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Studies
- In Vitro Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against melanoma (GI50 = 3.3 x 10^-8 M) and other cancer types such as colon and breast cancer (GI50 values ranging from 1.91 µM to 4.40 µM) .
- Enzyme Inhibition : The compound was found to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway essential for DNA replication in cancer cells. The IC50 value for this inhibition was reported at 0.002 µM .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Research indicates that this compound exhibits bactericidal activity against various strains of bacteria and fungi.
Comparative Efficacy
A comparative analysis of similar triazine compounds reveals that those with two thiol groups generally possess enhanced biological activity compared to their mono-thiol counterparts. This suggests that the dithiol structure is crucial for maximizing interaction with biological targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:
- Substituent Variability : Alterations in the phenylamino group or the thiol positions can significantly affect potency and selectivity against cancer cells.
- Thiol Group Importance : Maintaining at least one thiol group is essential for preserving biological activity .
Summary of Biological Activities
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its therapeutic efficacy while minimizing toxicity. Potential applications include:
- Development of targeted cancer therapies.
- Exploration as a lead compound for novel antimicrobial agents.
Properties
IUPAC Name |
6-anilino-1H-1,3,5-triazine-2,4-dithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQBMZXBHDWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160137 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13733-91-0 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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